molecular formula C19H27N3O3 B2590992 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 1009270-29-4

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2590992
CAS No.: 1009270-29-4
M. Wt: 345.443
InChI Key: XCADFRGXQRGMRE-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxypropyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the piperidinylphenyl group: This can be done through amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)-3-((4-(morpholin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
  • 1-(3-Methoxypropyl)-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Uniqueness

1-(3-Methoxypropyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can help in understanding its distinct characteristics.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-25-13-5-12-22-18(23)14-17(19(22)24)20-15-6-8-16(9-7-15)21-10-3-2-4-11-21/h6-9,17,20H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCADFRGXQRGMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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